Methyl 2-((trimethylsilyl)ethynyl)benzoate
Overview
Description
Methyl 2-((trimethylsilyl)ethynyl)benzoate is an organic compound with the molecular formula C13H16O2Si. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the ethynyl group is replaced by a trimethylsilyl group. This compound is known for its unique chemical properties and is widely used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-((trimethylsilyl)ethynyl)benzoate can be synthesized through several methods. One common method involves the reaction of methyl 2-bromobenzoate with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((trimethylsilyl)ethynyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkyl halides are used under conditions that promote nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Methyl 2-((trimethylsilyl)ethynyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-((trimethylsilyl)ethynyl)benzoate exerts its effects involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups can interact with molecular targets, such as enzymes or receptors, altering their activity and leading to specific biological effects. The pathways involved often include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
- Methyl 4-((trimethylsilyl)ethynyl)benzoate
- Methyl 3-((trimethylsilyl)ethynyl)benzoate
- 2-((Trimethylsilyl)ethynyl)benzaldehyde
Comparison: Methyl 2-((trimethylsilyl)ethynyl)benzoate is unique due to the position of the trimethylsilyl and ethynyl groups on the benzoate ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its isomers, such as methyl 4-((trimethylsilyl)ethynyl)benzoate, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
methyl 2-(2-trimethylsilylethynyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2Si/c1-15-13(14)12-8-6-5-7-11(12)9-10-16(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKMOADDOGZYQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453499 | |
Record name | methyl 2-((trimethylsilyl)ethynyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107793-07-7 | |
Record name | methyl 2-((trimethylsilyl)ethynyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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